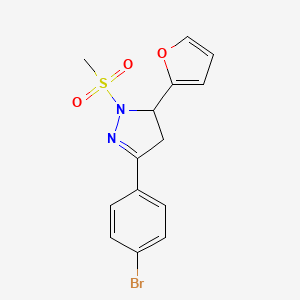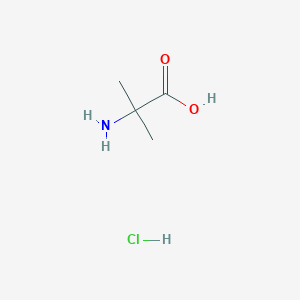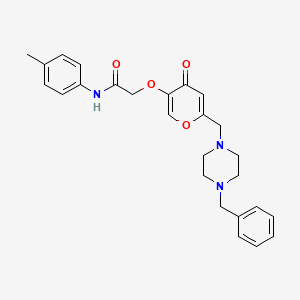![molecular formula C16H16ClN5 B2433062 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171706-06-1](/img/structure/B2433062.png)
1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds are characterized by a fused pyrazole and pyrimidine ring structure .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported in various studies. One method involves ultrasonic-assisted synthesis, which uses a Huisgen 1,3-dipolar cycloaddition reaction . Another method involves a one-flask procedure, which has been described as a plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring structure . The structure of the compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
Pyrazolopyrimidines have been found to exhibit various chemical reactions. They have been synthesized using one-pot multicomponent reactions . The reactions involve the use of various reagents and catalysts, and the products have been found to exhibit significant biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the nature of its constituent atoms and groups. The compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .Aplicaciones Científicas De Investigación
Synthesis and Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, including compounds similar to 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been studied for their affinity to A1 adenosine receptors, which are significant in pharmacological research. These studies involve modifying the compound's structure to enhance receptor affinity, providing insights into its potential therapeutic applications (Harden, Quinn, & Scammells, 1991).
Novel Derivatives Synthesis
- Research has been conducted on synthesizing novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, including those containing an amide moiety. These derivatives offer potential for various biological and pharmacological applications (Liu et al., 2016).
Structural Characterization and Applications
- The synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines, which are structurally related to the compound , provides valuable insights into their potential applications. These compounds have shown a range of biological activities in medicine (Li-feng, 2011).
Antimicrobial and Anticancer Potential
- Compounds structurally similar to 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been evaluated for their antimicrobial and anticancer activities. This research provides insights into the potential medical applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Direcciones Futuras
The future directions in the research of pyrazolopyrimidines involve the design and synthesis of new derivatives with improved biological activity. These compounds have potential applications in the treatment of various diseases, including cancer . Further studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c17-13-7-3-4-8-14(13)22-16-12(9-20-22)15(18-10-19-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCHFSYVLRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)


![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)